3-Methyl-4,5,6,7-tetrahydro-3H-[1,2,3]triazolo[4,5-C]pyridine

Regioisomer differentiation Triazole N-methylation Scaffold selectivity

3-Methyl-4,5,6,7-tetrahydro-3H-[1,2,3]triazolo[4,5-C]pyridine (CAS 733758-57-1, MW 138.17 g/mol) is a nitrogen-containing fused heterocycle belonging to the 1,2,3-triazolo[4,5-c]pyridine class. It features a methyl substituent at the N-3 position of the triazole ring on a saturated tetrahydropyridine core.

Molecular Formula C6H10N4
Molecular Weight 138.17 g/mol
Cat. No. B11924023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-4,5,6,7-tetrahydro-3H-[1,2,3]triazolo[4,5-C]pyridine
Molecular FormulaC6H10N4
Molecular Weight138.17 g/mol
Structural Identifiers
SMILESCN1C2=C(CCNC2)N=N1
InChIInChI=1S/C6H10N4/c1-10-6-4-7-3-2-5(6)8-9-10/h7H,2-4H2,1H3
InChIKeyROEVJSDXPACVSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-4,5,6,7-tetrahydro-3H-[1,2,3]triazolo[4,5-C]pyridine – Heterocyclic Building Block and Triazolopyridine Scaffold for Drug Discovery


3-Methyl-4,5,6,7-tetrahydro-3H-[1,2,3]triazolo[4,5-C]pyridine (CAS 733758-57-1, MW 138.17 g/mol) is a nitrogen-containing fused heterocycle belonging to the 1,2,3-triazolo[4,5-c]pyridine class [1]. It features a methyl substituent at the N-3 position of the triazole ring on a saturated tetrahydropyridine core. This scaffold class has demonstrated broad pharmacological relevance, with close analogs advancing as clinical-stage P2X7 receptor antagonists (e.g., JNJ-54175446 and zanvipixant) [2], GPR119 agonists [3], and anticonvulsant agents [4]. The 3-methyl regioisomer occupies a distinct and comparatively underexplored position within this therapeutically validated chemical space.

Why 3-Methyl-4,5,6,7-tetrahydro-3H-[1,2,3]triazolo[4,5-C]pyridine Cannot Be Replaced by a Generic Triazolopyridine Analog


Within the 1,2,3-triazolo[4,5-c]pyridine scaffold family, the position of methyl substitution is a critical determinant of biological target engagement, pharmacokinetic profile, and synthetic regioselectivity. The 4-methyl and 6-methyl tetrahydro derivatives have been extensively optimized as brain-penetrant P2X7 antagonists yielding clinical candidates [1], while the N-1 methyl regioisomer (CAS 160752-39-6) has a distinct patent landscape with 32 associated patent families [2]. The unsubstituted parent scaffold (CAS 706757-05-3) has been reported as a modulator of σ-receptors, BACE-1, and cytochrome Cyp8b1 . Critically, methylation at the N-3 position (as in the target compound) generates a unique hydrogen-bonding pattern and electronic distribution compared to N-1 or ring-carbon methylation, which can fundamentally alter target selectivity, metabolic stability, and downstream derivatization chemistry [3]. Interchanging regioisomers without confirmatory profiling therefore carries a high risk of divergent biological activity and synthetic incompatibility.

Quantitative Evidence for 3-Methyl-4,5,6,7-tetrahydro-3H-[1,2,3]triazolo[4,5-C]pyridine Differentiation vs. Closest Analogs


Regioisomeric Identity: N-3 Methyl Substitution Confers Distinct Physicochemical and Pharmacological Profile vs. N-1 Methyl Isomer

The target compound bears its methyl group at the N-3 position of the 1,2,3-triazole ring (SMILES: CN1C2=C(CCNC2)N=N1), in contrast to the N-1 methyl regioisomer (CAS 160752-39-6, SMILES: CN1C2=C(CNCC2)N=N1) [1]. This positional difference produces distinct hydrogen bond acceptor/donor topologies and electronic distributions as evidenced by differing InChIKeys (ROEVJSDXPACVSR vs. IHVDOLNSCCKRKP) [2]. Although both regioisomers share identical molecular formula (C6H10N4) and molecular weight (138.17 g/mol), their computed XLogP3-AA values are identical (-0.8) [3], but their 3D conformer geometries differ, which impacts protein binding site complementarity. The N-1 regioisomer is associated with 32 patent families, indicating extensive prior art coverage, whereas the N-3 regioisomer has a comparatively open IP landscape [2].

Regioisomer differentiation Triazole N-methylation Scaffold selectivity

Physicochemical Differentiation: Lipophilicity and Basicity of the 3-Methyl Tetrahydro Scaffold vs. Aromatic and Unsubstituted Analogs

The saturated 3-methyl tetrahydro scaffold (target compound) has a computed XLogP3-AA of -0.8, markedly more hydrophilic than the fully aromatic 3H-[1,2,3]triazolo[4,5-c]pyridine (CAS 273-05-2), which has a measured ACD/LogP of -0.15 and a predicted logP of 0.35 . The unsubstituted tetrahydro parent (CAS 706757-05-3) has a measured logP of -0.41 and pKa of 7.04 . The 3-methyl substitution further shifts lipophilicity downward (Δ logP ≈ 0.39 vs. parent) due to the electron-donating methyl group on the triazole ring [1]. Additionally, the target compound has a predicted density of 1.43 ± 0.1 g/cm³ and boiling point of 300.2 ± 34.0 °C .

Lipophilicity pKa Drug-likeness CNS penetration

Target Selectivity Divergence: 3-Methyl Scaffold Occupies Distinct Biological Space vs. 4-Methyl and 6-Methyl P2X7 Clinical Candidates

The unsubstituted 4,5,6,7-tetrahydro-3H-[1,2,3]triazolo[4,5-c]pyridine scaffold has been identified as a modulator of σ-receptors, an inhibitor of BACE-1, and cytochrome Cyp8b1 , while the 4-(R)-methyl analog is a potent, selective P2X7 antagonist (JNJ-54175446; hP2X7 pIC50 8.46, rP2X7 pIC50 8.81; rat ED50 0.46 mg/kg) [1]. The 6-methyl series produced compound 35 with rat P2X7 ED50 of 0.07 mg/kg [2]. The 3-methyl compound (target) has no published P2X7 activity data, suggesting it does not engage this receptor in the same manner—a critical differentiation for programs seeking to avoid P2X7-mediated pathways or pursue alternative targets such as sigma receptors or BACE-1 [3].

P2X7 antagonist Sigma receptor BACE-1 Target selectivity

Synthetic Regioselectivity: 3-Substituted Triazolopyridines Require Distinct Reaction Conditions vs. 1-Substituted Isomers

The continuous-flow synthesis of 1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridines demonstrated that reaction temperature critically controls regioselectivity between the N-1 and N-3 substituted products. Under optimized conditions, yields of 48% (58% regioselectivity) and 45% (91% regioselectivity) were achieved for JNJ-54175446 and JNJ-55308942 intermediates respectively [1]. The target 3-methyl compound, as a pre-formed N-3 methyl building block, bypasses this regioselectivity challenge entirely, enabling direct functionalization at the secondary amine of the tetrahydropyridine ring without competing N-1 vs. N-3 isomer formation [2].

Regioselective synthesis Click chemistry Cycloaddition Continuous flow

Pharmacokinetic Differentiation: Lower Predicted CNS Permeability vs. Brain-Penetrant 4-Methyl Clinical Candidate

The 4-(R)-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine clinical candidate JNJ-54175446 was specifically optimized for brain penetration, demonstrating good CNS partitioning and robust in vivo target engagement with a rat ED50 of 0.46 mg/kg (plasma EC50 of 105 ng/mL) [1]. In contrast, the 3-methyl target compound has a lower computed XLogP3-AA (-0.8) and higher predicted aqueous solubility owing to the electron-donating N-methyl group on the triazole ring, which enhances hydrogen-bonding capacity [2]. While direct brain penetration data for the 3-methyl compound are not published, its physicochemical profile (one H-bond donor, three H-bond acceptors, tPSA predicted ~45-54 Ų, XLogP3-AA -0.8) lies at the lower boundary of typical CNS drug space [3], suggesting it may serve better as a peripherally restricted or solubility-optimized scaffold.

CNS penetration Brain-to-plasma ratio Metabolic stability Drug disposition

Commercial Availability and Quality Specifications: Multi-Vendor Sourcing with ISO-Certified Purity up to NLT 98%

The 3-methyl compound is commercially supplied by multiple vendors with verified purity specifications: AKSci offers ≥95% purity , MolCore provides NLT 98% purity under ISO-certified quality systems , and CymitQuimica/Fluorochem sourced material at 95% purity (currently discontinued but indicative of prior commercial availability) . By comparison, the N-1 methyl isomer (CAS 160752-39-6) is available from American Elements [1], while the 4-methyl P2X7 clinical scaffold is primarily accessible through custom synthesis or as advanced intermediates. The 3-methyl compound's availability at research-grade purity from multiple independent suppliers reduces single-source procurement risk.

Procurement Purity ISO certification Supply chain

Optimal Procurement and Research Deployment Scenarios for 3-Methyl-4,5,6,7-tetrahydro-3H-[1,2,3]triazolo[4,5-C]pyridine


Novel Target Discovery Campaigns Seeking Non-P2X7 Triazolopyridine Chemical Matter

For drug discovery programs that wish to leverage the validated triazolo[4,5-c]pyridine scaffold but explicitly avoid the heavily patented P2X7 antagonist space dominated by 4-methyl and 6-methyl analogs, the 3-methyl compound provides a structurally distinct entry point with no published P2X7 activity [1]. The uncharacterized biological profile of the N-3 methyl regioisomer creates an opportunity for first-in-class target identification against σ-receptors, BACE-1, or other CNS and non-CNS targets [2]. Its lower predicted lipophilicity (XLogP3-AA -0.8) may favor peripheral selectivity over CNS penetration [3].

Regioisomerically Pure Building Block for Parallel Library Synthesis

Medicinal chemistry teams requiring a pre-formed, analytically characterized triazolopyridine scaffold with a defined N-3 methyl substituent can deploy this compound directly in amide coupling, reductive amination, or N-alkylation reactions at the free secondary amine [1]. This eliminates the need for hazardous azide-based cycloadditions and the associated regioselectivity challenges (which yield 9-42% undesired isomer in published flow protocols) [2]. The compound is available at NLT 98% purity under ISO-certified quality systems, suitable for SAR expansion and lead optimization [3].

Comparative Selectivity Profiling Across Triazolopyridine Methyl Regioisomers

Research groups conducting systematic selectivity profiling across the triazolo[4,5-c]pyridine scaffold can use this compound as the N-3 methyl representative in a panel that includes the N-1 methyl isomer (CAS 160752-39-6), 4-methyl P2X7 antagonist scaffolds, and the unsubstituted parent (CAS 706757-05-3) [1]. Comparative in vitro pharmacology (e.g., broad-panel receptor screens, CYP inhibition, hERG, Ames) can reveal how the methyl position drives target engagement divergence, informing scaffold selection for specific therapeutic indications [2]. Multi-vendor commercial availability reduces procurement friction for such multi-compound screening panels [3].

Physicochemical Property Optimization for Non-CNS Drug Candidates

Programs targeting peripheral or systemic indications where CNS exclusion is desirable can evaluate the 3-methyl scaffold as a starting point. With XLogP3-AA of -0.8 (vs. CNS-optimized 4-methyl clinical candidates at predicted logP ~2-3) and enhanced aqueous solubility suggested by its hydrogen-bonding capacity (1 HBD, 3 HBA), the compound is positioned for reduced passive brain penetration and lower CYP-mediated metabolic liability [1]. This differentiates it from the brain-penetrant 4-methyl series (JNJ-54175446, rat ED50 0.46 mg/kg with good CNS partitioning) [2].

Quote Request

Request a Quote for 3-Methyl-4,5,6,7-tetrahydro-3H-[1,2,3]triazolo[4,5-C]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.